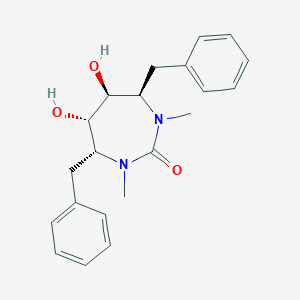![molecular formula C10H5BrN2O2S B124798 7-bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid CAS No. 149210-30-0](/img/structure/B124798.png)
7-bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a bromine atom and a carboxylic acid group attached to an imidazo-benzothiazole core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo-Benzothiazole Core: This step involves the cyclization of an appropriate o-aminothiophenol derivative with a suitable imidazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Carboxylation: Carbon dioxide under high pressure or carboxylating agents like chloroformates.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized Products: Sulfoxides and sulfones.
Condensation Products: Esters, amides, and anhydrides.
Wissenschaftliche Forschungsanwendungen
7-bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b][1,3]benzothiazole Derivatives: Compounds with different substituents on the imidazo-benzothiazole core.
Benzothiazole Derivatives: Compounds with variations in the benzothiazole ring structure.
Imidazole Derivatives: Compounds with modifications in the imidazole ring.
Uniqueness
7-bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for drug discovery and development.
Eigenschaften
CAS-Nummer |
149210-30-0 |
|---|---|
Molekularformel |
C10H5BrN2O2S |
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
6-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrN2O2S/c11-5-1-2-7-8(3-5)16-10-12-6(9(14)15)4-13(7)10/h1-4H,(H,14,15) |
InChI-Schlüssel |
YRLYCORSJSVZKY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)SC3=NC(=CN23)C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1Br)SC3=NC(=CN23)C(=O)O |
Synonyme |
7-BROMOIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Calix[4]-bis-1,2-benzo-crown-6](/img/structure/B124721.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
![(S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)






![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)

